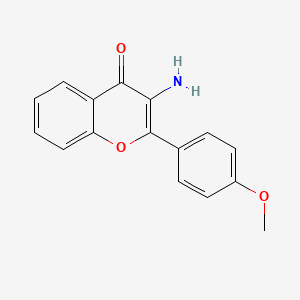
4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of an amino group at the third position and a methoxyphenyl group at the second position of the benzopyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4H-1-Benzopyran-4-one and 4-methoxyaniline.
Condensation Reaction: The 4H-1-Benzopyran-4-one is reacted with 4-methoxyaniline in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. This leads to the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzopyran derivatives.
科学研究应用
4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in cell proliferation and apoptosis pathways.
Pathways Involved: It modulates signaling pathways such as the protein kinase pathway, leading to the inhibition of cancer cell growth and induction of programmed cell death.
相似化合物的比较
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the amino and methoxyphenyl groups.
4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-3-(4-methoxyphenyl)-: A derivative with additional hydroxyl groups.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: A derivative with a hydroxyl group at the seventh position.
Uniqueness
4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- is unique due to the presence of both amino and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent.
生物活性
The compound 4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- , also known as 2-(3-amino-2-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one , is a member of the chromenone class of compounds. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H15NO3
- Molecular Weight : 281.30 g/mol
- Structure : The compound features a chromenone core structure with an amino group and a methoxy group, which are crucial for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- The amino group can form hydrogen bonds with biological targets.
- The chromenone core interacts with enzyme active sites, leading to enzyme inhibition or modulation of signaling pathways.
Antifertility Activity
Research has demonstrated that derivatives of benzopyran compounds exhibit significant antifertility effects. In studies involving mature female albino rats:
- The compound showed uterotrophic activity, indicating its potential effects on reproductive health.
- A specific derivative exhibited up to 87% uterotrophic activity , showcasing its influence on dry uterine weight gain .
Antimicrobial Properties
Benzopyran derivatives have been reported to possess broad-spectrum antimicrobial activities:
- Compounds similar to 4H-1-Benzopyran-4-one were effective against various strains of bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). This suggests potential applications in treating bacterial infections .
Antioxidant Activity
The antioxidant properties of benzopyran derivatives contribute to their therapeutic potential:
- Studies indicate that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is vital in preventing diseases associated with oxidative damage.
Study 1: Uterotrophic Activity Evaluation
In a study evaluating the uterotrophic activity of several benzopyran derivatives, the compound demonstrated significant effects:
| Compound | Uterotrophic Activity (%) |
|---|---|
| 4H-1-Benzopyran-4-one | 87% |
| Other Derivatives | Ranged from 14% to 31% |
This indicates that structural modifications can enhance or diminish biological activity .
Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties:
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Benzopyran Derivative A | Effective | Effective |
| Benzopyran Derivative B | Ineffective | Effective |
These findings highlight the variable efficacy of different derivatives against microbial strains .
属性
CAS 编号 |
67139-35-9 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
3-amino-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H13NO3/c1-19-11-8-6-10(7-9-11)16-14(17)15(18)12-4-2-3-5-13(12)20-16/h2-9H,17H2,1H3 |
InChI 键 |
GEIUSRKEYBCFMK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















